[2-(4-Chlorophenyl)-1,3-thiazol-5-yl](3,4-dichlorophenyl)methanone
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Overview
Description
2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of chlorophenyl groups attached to the thiazole ring, making it a significant molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone typically involves the condensation of 4-chlorobenzoyl chloride with 3,4-dichlorophenylthiourea under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the development of new pharmaceuticals. Its thiazole ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug design and discovery.
Medicine
In medicine, derivatives of this compound have been investigated for their potential as antimicrobial, antifungal, and anticancer agents. The presence of chlorophenyl groups enhances its ability to interact with biological targets, leading to improved efficacy.
Industry
Industrially, 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer properties are linked to the inhibition of key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1,3-thiazol-5-ylmethanone: Similar structure with a bromine atom instead of chlorine.
2-(4-Methylphenyl)-1,3-thiazol-5-ylmethanone: Contains a methyl group instead of chlorine.
2-(4-Fluorophenyl)-1,3-thiazol-5-ylmethanone: Fluorine atom replaces chlorine.
Uniqueness
The uniqueness of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone lies in its specific arrangement of chlorophenyl groups, which enhances its reactivity and biological activity. The presence of multiple chlorine atoms increases its lipophilicity, allowing for better interaction with hydrophobic regions of biological targets.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NOS/c17-11-4-1-9(2-5-11)16-20-8-14(22-16)15(21)10-3-6-12(18)13(19)7-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGLTBDZIFNGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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